molecular formula C20H18N6OS2 B11598818 1-{4-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]-6-oxo-1,6-dihydropyrimidin-2-yl}-3-(4-methylphenyl)guanidine

1-{4-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]-6-oxo-1,6-dihydropyrimidin-2-yl}-3-(4-methylphenyl)guanidine

Cat. No.: B11598818
M. Wt: 422.5 g/mol
InChI Key: DNQBBFZKWCDKDV-UHFFFAOYSA-N
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Description

SARS-CoV-2 nsp13-IN-2 is a compound that targets the non-structural protein 13 (NSP13) of the Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2). NSP13 is a helicase enzyme that plays a crucial role in the replication and transcription of the viral RNA. By inhibiting NSP13, SARS-CoV-2 nsp13-IN-2 aims to disrupt the viral life cycle and prevent the proliferation of the virus .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SARS-CoV-2 nsp13-IN-2 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic route and reaction conditions are proprietary and may vary depending on the manufacturer. Generally, the synthesis involves:

Industrial Production Methods

Industrial production of SARS-CoV-2 nsp13-IN-2 follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

SARS-CoV-2 nsp13-IN-2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.

    Reducing agents: Such as sodium borohydride and lithium aluminum hydride.

    Substitution reagents: Such as alkyl halides and acyl chlorides.

Major Products

The major products formed from these reactions include various derivatives of SARS-CoV-2 nsp13-IN-2 with modified functional groups and altered biological activities .

Scientific Research Applications

SARS-CoV-2 nsp13-IN-2 has several scientific research applications, including:

    Chemistry: Used as a tool compound to study the chemical properties and reactivity of NSP13 inhibitors.

    Biology: Employed in biological assays to investigate the role of NSP13 in viral replication and transcription.

    Medicine: Explored as a potential therapeutic agent for the treatment of COVID-19 by inhibiting viral replication.

    Industry: Utilized in the development of antiviral drugs and diagnostic tools for SARS-CoV-2

Mechanism of Action

SARS-CoV-2 nsp13-IN-2 exerts its effects by inhibiting the helicase activity of NSP13. The compound binds to the active site of NSP13, preventing the unwinding of viral RNA. This inhibition disrupts the replication and transcription processes of the virus, ultimately reducing viral proliferation. The molecular targets and pathways involved include the ATPase and helicase domains of NSP13 .

Comparison with Similar Compounds

Similar Compounds

Similar compounds that target NSP13 include:

Uniqueness

SARS-CoV-2 nsp13-IN-2 is unique due to its high binding affinity and specificity for NSP13. Unlike other compounds, it exhibits stable ligand-protein interactions and high efficacy in inhibiting viral replication. This makes it a promising candidate for the development of new antiviral therapies .

Properties

Molecular Formula

C20H18N6OS2

Molecular Weight

422.5 g/mol

IUPAC Name

2-[4-(1,3-benzothiazol-2-ylsulfanylmethyl)-6-oxo-1H-pyrimidin-2-yl]-1-(4-methylphenyl)guanidine

InChI

InChI=1S/C20H18N6OS2/c1-12-6-8-13(9-7-12)22-18(21)26-19-23-14(10-17(27)25-19)11-28-20-24-15-4-2-3-5-16(15)29-20/h2-10H,11H2,1H3,(H4,21,22,23,25,26,27)

InChI Key

DNQBBFZKWCDKDV-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC=C(C=C1)N/C(=N/C2=NC(=CC(=O)N2)CSC3=NC4=CC=CC=C4S3)/N

Canonical SMILES

CC1=CC=C(C=C1)NC(=NC2=NC(=CC(=O)N2)CSC3=NC4=CC=CC=C4S3)N

Origin of Product

United States

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